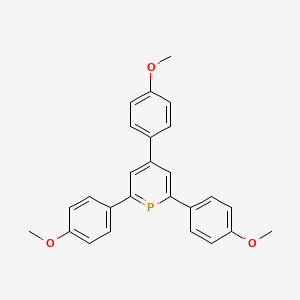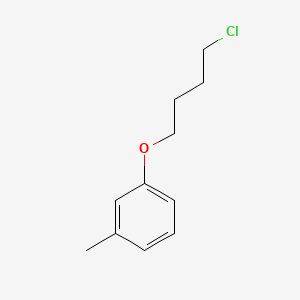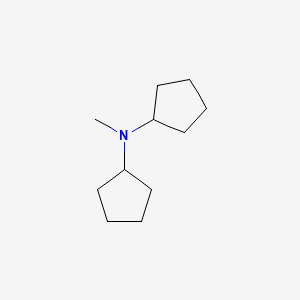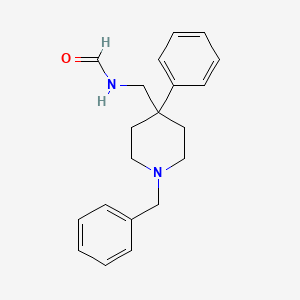
Formamide, N-((1-benzyl-4-phenyl-4-piperidyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formamide, N-((1-benzyl-4-phenyl-4-piperidyl)methyl)- is a complex organic compound with a molecular formula of C20H24N2O This compound is characterized by the presence of a formamide group attached to a piperidine ring, which is further substituted with benzyl and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-((1-benzyl-4-phenyl-4-piperidyl)methyl)- typically involves the reaction of 1-benzyl-4-phenyl-4-piperidylmethanol with formamide under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid to facilitate the formation of the formamide group . The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Formamide, N-((1-benzyl-4-phenyl-4-piperidyl)methyl)- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also helps in monitoring and optimizing the reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
Formamide, N-((1-benzyl-4-phenyl-4-piperidyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Formamide, N-((1-benzyl-4-phenyl-4-piperidyl)methyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of Formamide, N-((1-benzyl-4-phenyl-4-piperidyl)methyl)- involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor or activator of specific enzymes, thereby influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Formamide, N-((1-benzyl-4-phenyl-4-piperidyl)methyl)- can be compared with other similar compounds such as:
N-((1-benzyl-4-phenyl-4-piperidyl)methyl)acetamide: Similar structure but with an acetamide group instead of a formamide group.
N-((1-benzyl-4-phenyl-4-piperidyl)methyl)propionamide: Contains a propionamide group.
N-((1-benzyl-4-phenyl-4-piperidyl)methyl)butyramide: Contains a butyramide group.
The uniqueness of Formamide, N-((1-benzyl-4-phenyl-4-piperidyl)methyl)- lies in its specific formamide group, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
7152-09-2 |
|---|---|
Fórmula molecular |
C20H24N2O |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
N-[(1-benzyl-4-phenylpiperidin-4-yl)methyl]formamide |
InChI |
InChI=1S/C20H24N2O/c23-17-21-16-20(19-9-5-2-6-10-19)11-13-22(14-12-20)15-18-7-3-1-4-8-18/h1-10,17H,11-16H2,(H,21,23) |
Clave InChI |
VPSVRBGAMQZWAC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1(CNC=O)C2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


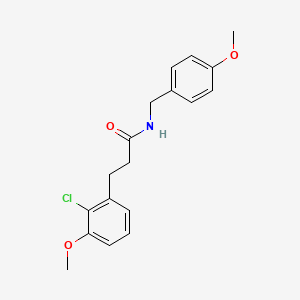
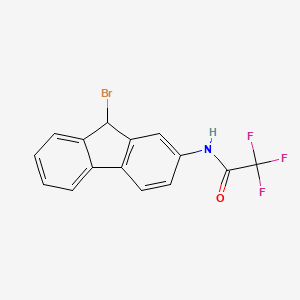
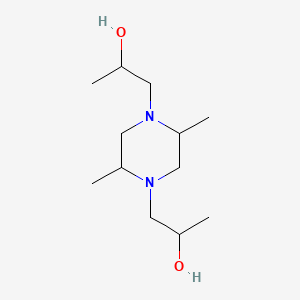
![3-{2-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethoxy]ethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B15076672.png)
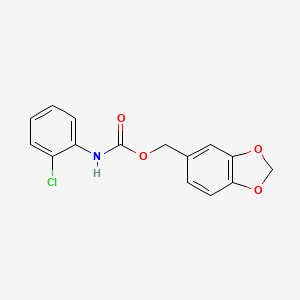
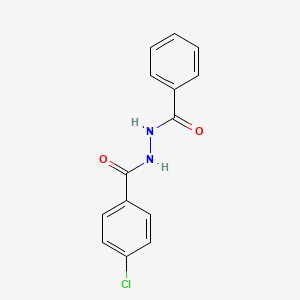
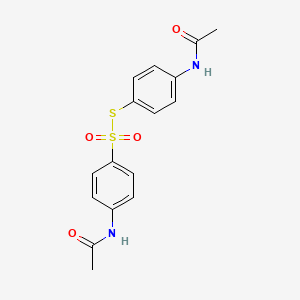
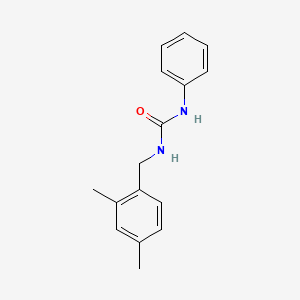
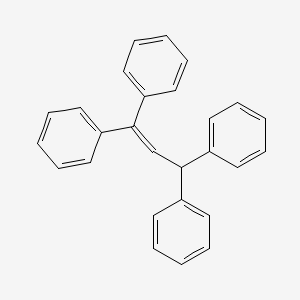
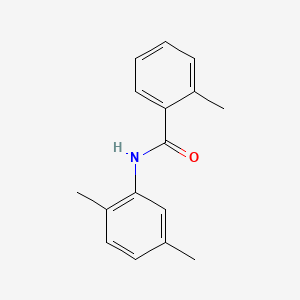
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B15076741.png)
